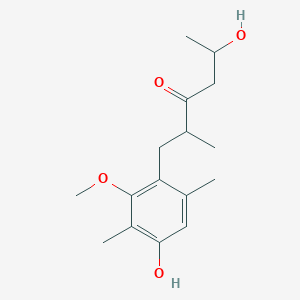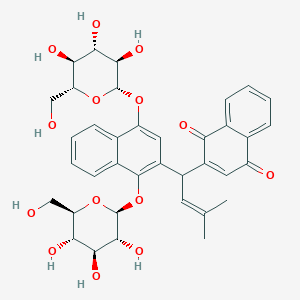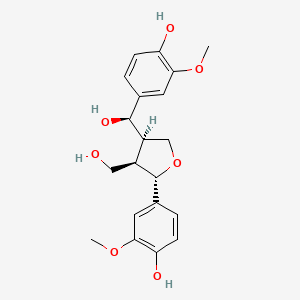
Phomallenic acid A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phomallenic acid A is a natural product found in Phoma and Plagiostoma with data available.
Aplicaciones Científicas De Investigación
Discovery and Inhibition Properties
Phomallenic acid A, alongside its analogs phomallenic acids B and C, was isolated from a leaf litter fungus identified as Phoma species. These compounds have garnered attention due to their inhibitory properties against the bacterial fatty acid synthase II (FAS II) pathway, which is crucial for bacterial growth and viability. The FAS II pathway represents a potential target for antibacterial drug development because it differs significantly from the human fatty acid synthesis pathway, allowing for selective targeting of bacterial cells. This compound, in particular, exhibited minimum detection concentrations in bioassays and demonstrated inhibitory effects in enzyme assays, indicating its potential as an antibacterial agent (Ondeyka et al., 2006).
Synthesis and Structural Analysis
While specific studies on this compound were not found in the retrieved documents, extensive research has been conducted on phomallenic acid C, highlighting the synthetic challenges and the intricate structures of these compounds. The enantioselective synthesis of phomallenic acid C, for example, showcases the complexity of achieving the desired optical activity and the allene-diyne structural motif, which are characteristic of the phomallenic acids. Such synthetic endeavors not only provide access to these compounds for further biological evaluation but also enhance our understanding of their structure-activity relationships (Jian et al., 2007).
Antimicrobial Potential
The discovery of phomallenic acids as inhibitors of the bacterial FAS II pathway underscores their potential as novel antimicrobial agents. The inhibition of this pathway disrupts the synthesis of fatty acids, essential components of the bacterial cell membrane, leading to impaired cell growth and viability. This mechanism of action, coupled with the selectivity for bacterial over human fatty acid synthesis pathways, makes phomallenic acids promising candidates for the development of new antibiotics. The ability of these compounds to inhibit key enzymes in the FAS II pathway, such as FabH and FabF, further emphasizes their therapeutic potential (Young et al., 2006).
Propiedades
Fórmula molecular |
C15H18O3 |
|---|---|
Peso molecular |
246.3 g/mol |
InChI |
InChI=1S/C15H18O3/c1-2-14(16)12-10-8-6-4-3-5-7-9-11-13-15(17)18/h4-5,14,16H,2,7,9,11,13H2,1H3,(H,17,18) |
Clave InChI |
YZCDHRPWTDTXRF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C#CC#CC=C=CCCCCC(=O)O)O |
Sinónimos |
phomallenic acid A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-N-[(1S,5R,6R)-5-hydroxy-5-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-2-oxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl]-4-methyloct-2-enamide](/img/structure/B1249011.png)




![[(1R)-2-[(1R,2R,4aS,5R)-1,2,5-trimethyl-5-(4-methylpent-4-enyl)-2,3,4,4a,6,7-hexahydronaphthalen-1-yl]-1-(2-hydroxy-5-oxo-2H-furan-3-yl)ethyl] acetate](/img/structure/B1249020.png)





![(1R,2S,13R,17S)-8,10,14,23,25,28-hexahydroxy-6,21-dimethyloctacyclo[14.11.1.02,11.02,15.04,9.013,17.017,26.019,24]octacosa-4(9),5,7,10,19(24),20,22,25-octaene-3,12,18,27-tetrone](/img/structure/B1249029.png)